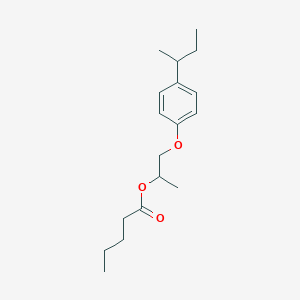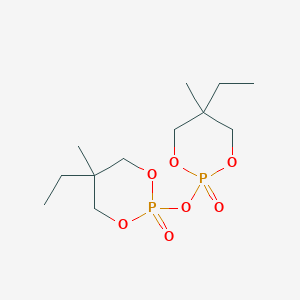![molecular formula C12H9Li B14741850 Lithium, [1,1'-biphenyl]-4-yl- CAS No. 1201-71-4](/img/structure/B14741850.png)
Lithium, [1,1'-biphenyl]-4-yl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium, [1,1’-biphenyl]-4-yl- is an organolithium compound that features a lithium atom bonded to a biphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium, [1,1’-biphenyl]-4-yl- typically involves the reaction of biphenyl with an organolithium reagent. One common method is the reaction of biphenyl with n-butyllithium in an inert atmosphere, such as nitrogen or argon, to prevent the reaction with moisture or oxygen. The reaction is usually carried out in a solvent like tetrahydrofuran (THF) at low temperatures to control the reactivity of the organolithium compound.
Industrial Production Methods
Industrial production of lithium, [1,1’-biphenyl]-4-yl- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium, [1,1’-biphenyl]-4-yl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form biphenyl derivatives.
Reduction: It can be reduced to form different biphenyl-based compounds.
Substitution: The lithium atom can be substituted with other functional groups, leading to a wide range of biphenyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, peroxides, and other strong oxidizers.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various electrophiles can be used to substitute the lithium atom, including halogens, alkyl halides, and acyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl ketones or alcohols, while substitution reactions can produce a variety of functionalized biphenyl compounds.
Applications De Recherche Scientifique
Lithium, [1,1’-biphenyl]-4-yl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules and pharmaceuticals.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components.
Mécanisme D'action
The mechanism of action of lithium, [1,1’-biphenyl]-4-yl- involves its ability to act as a nucleophile, attacking electrophilic centers in various substrates. The lithium atom enhances the reactivity of the biphenyl group, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Biphenyl: The parent compound, biphenyl, lacks the lithium atom but shares the biphenyl structure.
Phenylbenzene: Another similar compound with a single phenyl group attached to a benzene ring.
Diphenylmethane: A compound with two phenyl groups attached to a central methane carbon.
Uniqueness
Lithium, [1,1’-biphenyl]-4-yl- is unique due to the presence of the lithium atom, which significantly alters its reactivity and chemical properties compared to other biphenyl derivatives. This makes it a valuable reagent in organic synthesis and other applications where high reactivity is required.
Propriétés
IUPAC Name |
lithium;phenylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9.Li/c1-3-7-11(8-4-1)12-9-5-2-6-10-12;/h1,3-10H;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXOYPQZCTBKDTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC=C(C=C1)C2=CC=[C-]C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Li |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60452480 |
Source


|
| Record name | Lithium, [1,1'-biphenyl]-4-yl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.2 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1201-71-4 |
Source


|
| Record name | Lithium, [1,1'-biphenyl]-4-yl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![n-[(2-Methoxyphenyl)carbamoyl]hexanamide](/img/structure/B14741790.png)

![2-[(2-Dodecanoyloxyacetyl)amino]ethyl dodecanoate](/img/structure/B14741806.png)



![[(3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)sulfanyl]acetic acid](/img/structure/B14741836.png)


